molecular formula C8H12ClN3 B13182395 5-Tert-butyl-6-chloropyrimidin-4-amine

5-Tert-butyl-6-chloropyrimidin-4-amine

Cat. No.: B13182395
M. Wt: 185.65 g/mol
InChI Key: QGJPSHOQDJUDIM-UHFFFAOYSA-N
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Description

5-Tert-butyl-6-chloropyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C8H12ClN3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-6-chloropyrimidin-4-amine typically involves the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, yielding an intermediate that is further reacted with another substrate at C2 by 4-(2-methoxyethoxy)aniline . The reaction conditions often include the use of solvents like ethanol and catalysts such as Pd/C under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-6-chloropyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the C6 position can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines and alcohols, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Tert-butyl-6-chloropyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-6-chloropyrimidin-4-amine is not well-documented. as a pyrimidine derivative, it may interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific molecular targets and pathways would depend on the context of its application, such as its use in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-6-chloropyrimidin-4-amine is unique due to the presence of both the tert-butyl and chlorine substituents, which can influence its reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, potentially increasing the compound’s selectivity in reactions and interactions.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

5-tert-butyl-6-chloropyrimidin-4-amine

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)5-6(9)11-4-12-7(5)10/h4H,1-3H3,(H2,10,11,12)

InChI Key

QGJPSHOQDJUDIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CN=C1Cl)N

Origin of Product

United States

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